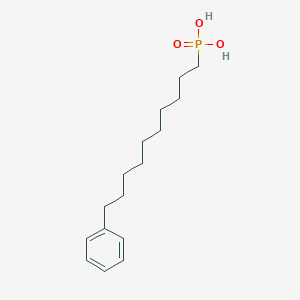

10-Phenyldecylphosphonic acid

Description

Historical Context of Phosphonic Acid Research and its Evolution

The study of phosphonic acids and their derivatives is a mature yet continually evolving field of chemical research. The first synthesis of a phosphonate (B1237965) was reported in 1897 by von Baeyer and Hofmann. wikipedia.org Early research laid the groundwork for understanding the fundamental properties and reactivity of the phosphonic acid group, which is characterized by a phosphorus atom bonded to a carbon atom and three oxygen atoms (two hydroxyl groups and one double-bonded oxygen). researchgate.net

Key historical developments that have shaped the field include:

The Michaelis-Arbuzov Reaction: This reaction, discovered in the late 19th and early 20th centuries, became a cornerstone for forming carbon-phosphorus bonds, enabling the synthesis of a wide array of phosphonates. acs.org

The Kabachnik–Fields and Pudovik Reactions: These methods provided pathways to aminophosphonates, expanding the synthetic toolbox and the range of accessible phosphonic acid derivatives. wikipedia.org

Discovery of Naturally Occurring Phosphonates: The identification of phosphonates in natural products in 1959 opened up new avenues in biochemistry and medicinal chemistry, revealing their roles in biological systems. nih.gov

Over the decades, research has transitioned from fundamental synthesis and characterization to exploring their diverse applications, driven by their unique chemical and physical properties.

Significance of Organophosphorus Compounds in Contemporary Chemistry

Organophosphorus compounds, a broad class that includes phosphonic acids, are of immense importance in modern chemistry due to their versatile applications across various sectors. wikipedia.org They are integral to both industrial processes and biological systems.

The significance of these compounds is underscored by their wide-ranging uses:

Medicinal Chemistry: Many clinically approved drugs contain phosphorus, and phosphonate-containing compounds are under investigation as antiviral and anticancer agents. frontiersin.orgresearchgate.net Bisphosphonates, for instance, are widely used in the treatment of osteoporosis. wikipedia.orgresearchgate.net

Agricultural Chemistry: Organophosphorus compounds are extensively used as herbicides and pesticides. wikipedia.orgfrontiersin.org Glyphosate, a well-known herbicide, is a phosphonate. wikipedia.org

Materials Science: Their ability to act as flame retardants, plasticizers, and additives in materials like polymers and engine oil is crucial in many industries. frontiersin.orgwikipedia.org They are also used for surface functionalization and in the creation of metal-organic frameworks (MOFs). researchgate.netmdpi.com

Organic Synthesis: Phosphonates serve as important reagents, such as in the Horner-Wadsworth-Emmons reaction for alkene synthesis, and phosphines are vital ligands in metal-catalyzed reactions. frontiersin.org

The P-C bond in phosphonates provides enhanced stability against hydrolysis compared to the P-O-C bond in phosphates, a key feature that contributes to their utility. nih.govrsc.org

Rationale for Investigating Long-Chain Arylphosphonic Acids

The investigation into long-chain arylphosphonic acids, such as 10-Phenyldecylphosphonic acid, is driven by the unique combination of properties imparted by their molecular structure. These molecules possess a hydrophilic phosphonic acid head group and a long hydrophobic tail that includes an aromatic ring.

This distinct architecture makes them particularly interesting for several reasons:

Surface Modification: The phosphonic acid group has a strong affinity for metal oxide surfaces, forming stable self-assembled monolayers (SAMs). mdpi.com The long alkyl chain and the phenyl group can then be used to tailor the surface properties, such as hydrophobicity. rsc.org

Formation of Hierarchical Structures: The interplay between the hydrophilic head and the hydrophobic tail can lead to the formation of organized structures like layered materials with controlled porosity. rsc.org Van der Waals interactions between the long organic chains and potential π–π stacking from the aromatic rings influence the molecular packing and resulting material properties. rsc.org

Development of Functional Materials: By incorporating functional groups into the aryl ring or the alkyl chain, it is possible to create materials with specific functionalities for applications in catalysis, separation, and sensing. beilstein-journals.org

The rationale, therefore, lies in harnessing the self-assembly properties and the tunability of these molecules to create advanced materials with precisely controlled structures and functions.

Overview of Research Trajectories for this compound

Research on this compound is still in its nascent stages, but it follows the broader trends in the study of long-chain arylphosphonic acids. Current and future research trajectories are likely to focus on:

Synthesis and Characterization: While the compound is commercially available, research may explore more efficient or scalable synthetic routes. apolloscientific.co.uk Detailed characterization of its physical and chemical properties is fundamental for any application.

Self-Assembled Monolayers (SAMs): A significant area of investigation involves the formation and characterization of SAMs of this compound on various substrates, particularly metal oxides like aluminum and titanium. mdpi.comfau.de This includes studying the ordering, stability, and surface energy of the resulting films.

Applications in Surface Engineering: Research is directed towards using these SAMs for corrosion protection, improving adhesion of organic coatings, and creating hydrophobic or functional surfaces. mdpi.com

Nanoparticle Functionalization: The use of this compound to functionalize nanoparticles, such as superparamagnetic iron oxide nanoparticles (SPIONs), is an emerging area. fau.de These functionalized nanoparticles could have applications in areas like environmental remediation. fau.de

The following table provides a summary of the key properties of this compound:

| Property | Value |

| CAS Number | 1429741-23-0 |

| Molecular Formula | C16H27O3P |

| Formula Weight | 298.36 g/mol |

| Purity (Typical) | 97% |

Data sourced from Apollo Scientific apolloscientific.co.uk

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

10-phenyldecylphosphonic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H27O3P/c17-20(18,19)15-11-6-4-2-1-3-5-8-12-16-13-9-7-10-14-16/h7,9-10,13-14H,1-6,8,11-12,15H2,(H2,17,18,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHSQJYULMYPEJL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCCCCCCCCCP(=O)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H27O3P | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Mechanistic Investigations of 10 Phenyldecylphosphonic Acid

Retrosynthetic Analysis for 10-Phenyldecylphosphonic Acid

A retrosynthetic analysis of this compound identifies several key disconnections that inform the primary synthetic approaches. The most logical and common disconnection is that of the C-P bond. This bond can be formed through nucleophilic attack of a phosphorus species on an electrophilic carbon or via radical-based methods.

Disconnection 1 (C-P Bond): This approach breaks the molecule into a 10-phenyldecyl synthon and a phosphonate (B1237965) synthon.

Path A (Classical): This path considers the 10-phenyldecyl group as an electrophile (e.g., 1-halo-10-phenyldecane) and the phosphorus moiety as a nucleophile (e.g., a trialkyl phosphite (B83602) or a dialkyl phosphite anion). This strategy leads directly to the classical Arbuzov and Michaelis-Becker reactions.

Path B (Modern): This path involves the formation of a 10-phenyldecyl radical, which is then trapped by a suitable phosphorus-containing reagent. This forms the basis of modern radical-mediated phosphonylation techniques.

Disconnection 2 (C=C Bond): An alternative strategy involves the addition of a phosphorus-containing group across a carbon-carbon double bond. This retrosynthetic step leads to the precursor 10-phenyl-1-decene and a phosphorus hydride species (e.g., H-phosphonate), suggesting a hydrophosphinylation approach.

This analysis provides a clear roadmap, guiding the synthesis from readily available starting materials toward the target molecule through various established and contemporary chemical transformations.

Classical Synthetic Routes to Alkylphosphonic Acids: Adaptations for this compound

The traditional methods for synthesizing alkylphosphonic acids, namely the Arbuzov and Michaelis-Becker reactions, have been cornerstones of organophosphorus chemistry for over a century. sustech.edu.cnwikipedia.org These routes are adaptable for the synthesis of this compound, typically involving the formation of a phosphonate ester intermediate followed by hydrolysis.

The Michaelis-Arbuzov reaction involves the reaction of a trialkyl phosphite with an alkyl halide to form a dialkyl phosphonate. wikipedia.orgorganic-chemistry.orgnih.gov For the synthesis of this compound, this approach would utilize 1-halo-10-phenyldecane as the key precursor.

The reaction proceeds via a two-step mechanism:

Nucleophilic Attack: The trivalent phosphorus atom of the trialkyl phosphite attacks the electrophilic carbon of the alkyl halide in an SN2 reaction, forming a phosphonium (B103445) salt intermediate. wikipedia.org

Dealkylation: The displaced halide anion then attacks one of the alkyl groups of the phosphonium salt, also through an SN2 mechanism, yielding the final dialkyl phosphonate ester and a new alkyl halide. wikipedia.orgresearchgate.net

A typical reaction sequence is outlined below:

Step 1: Arbuzov Reaction

1-Bromo-10-phenyldecane (B1273156) reacts with triethyl phosphite, usually under thermal conditions (120-160 °C), to yield diethyl 10-phenyldecylphosphonate. wikipedia.orgfrontiersin.org The ethyl bromide byproduct is typically removed by distillation.

Step 2: Hydrolysis

The resulting phosphonate ester is then hydrolyzed to the final phosphonic acid. This is commonly achieved by refluxing with concentrated hydrochloric acid or by using milder reagents like bromotrimethylsilane (B50905) (TMSBr) followed by methanolysis. beilstein-journals.org

| Reactant 1 | Reactant 2 | Key Conditions | Intermediate Product | Final Product |

| 1-Bromo-10-phenyldecane | Triethyl phosphite | Heat (120-160 °C), neat | Diethyl 10-phenyldecylphosphonate | This compound |

| 1-Iodo-10-phenyldecane | Trimethyl phosphite | Lower temperature may be possible | Dimethyl 10-phenyldecylphosphonate | This compound |

The Michaelis-Becker reaction provides an alternative classical route, reacting a sodium salt of a dialkyl phosphite with an alkyl halide. wikipedia.org This method often proceeds under milder conditions than the Arbuzov reaction but requires the use of a strong base to deprotonate the dialkyl phosphite. researchgate.netfrontiersin.org

The mechanism involves the generation of a potent phosphorus nucleophile (the dialkyl phosphite anion), which then displaces the halide from the alkyl halide substrate in a standard SN2 reaction. sustech.edu.cnwikipedia.org

The synthetic sequence is as follows:

Step 1: Michaelis-Becker Reaction

Diethyl phosphite is treated with a strong base, such as sodium hydride (NaH) or sodium ethoxide (NaOEt), in an aprotic solvent like THF or DMF to generate sodium diethyl phosphite. This is then reacted with 1-bromo-10-phenyldecane to form diethyl 10-phenyldecylphosphonate.

Step 2: Hydrolysis

Similar to the Arbuzov route, the intermediate ester is hydrolyzed using acidic conditions (e.g., concentrated HCl) or silyl (B83357) halide reagents to yield this compound. beilstein-journals.org

| Precursor | Base | Reactant | Key Conditions | Intermediate Product |

| Diethyl phosphite | Sodium Hydride (NaH) | 1-Bromo-10-phenyldecane | Anhydrous THF, room temp. to reflux | Diethyl 10-phenyldecylphosphonate |

| Diisopropyl phosphite | Potassium tert-butoxide | 1-Iodo-10-phenyldecane | Anhydrous DMF, room temp. | Diisopropyl 10-phenyldecylphosphonate |

Modern Synthetic Strategies for this compound

Contemporary approaches to C-P bond formation often utilize catalytic or radical-based methods, offering advantages such as milder reaction conditions, improved functional group tolerance, and alternative reaction pathways.

Hydrophosphinylation involves the addition of the P-H bond of a phosphine (B1218219) oxide, phosphinate, or H-phosphonate across an unsaturated C-C bond. nih.gov For the synthesis of this compound, the logical precursor is 10-phenyl-1-decene. The reaction can be initiated either by radical initiators or catalyzed by transition metals, leading to anti-Markovnikov addition of the phosphorus moiety to the terminal carbon of the alkene.

Radical-Initiated Hydrophosphinylation: This process is typically initiated by agents like azobisisobutyronitrile (AIBN) or di-tert-butyl peroxide (DTBP) under thermal conditions. The initiator generates a radical that abstracts the hydrogen from the dialkyl phosphite, creating a phosphonyl radical. This radical then adds to the terminal carbon of 10-phenyl-1-decene.

Metal-Catalyzed Hydrophosphinylation: Catalysts based on palladium or nickel can facilitate the addition of H-phosphonates to alkenes under milder conditions. nih.gov These methods can offer high regioselectivity for the linear, anti-Markovnikov product.

| Substrate | Reagent | Method | Catalyst/Initiator | Product (after hydrolysis) |

| 10-Phenyl-1-decene | Diethyl phosphite | Radical Addition | AIBN, Heat | This compound |

| 10-Phenyl-1-decene | Diethyl phosphite | Metal Catalysis | Palladium complex (e.g., Pd(OAc)₂) with ligands | This compound |

Recent advances have focused on the generation of alkyl radicals from various precursors and their subsequent trapping with phosphorus-based reagents. nih.gov These methods bypass the often harsh conditions of classical SN2-type reactions and are compatible with a wider array of functional groups. chinesechemsoc.org

For this compound, a 10-phenyldecyl radical can be generated from 1-iodo-10-phenyldecane or a carboxylic acid derivative via photoredox catalysis. nih.govchinesechemsoc.org This highly reactive intermediate is then trapped by a specialized phosphite reagent designed to efficiently undergo C-P bond formation.

A plausible photoredox-catalyzed approach would involve:

Radical Generation: A photocatalyst, upon excitation with visible light, engages with a precursor like 1-iodo-10-phenyldecane to generate the 10-phenyldecyl radical.

Radical Trapping: The alkyl radical adds to a novel phosphite reagent, forming a phosphoranyl radical intermediate. chinesechemsoc.orgprinceton.edu

β-Scission: This intermediate undergoes a rapid β-scission process to yield the stable phosphonate ester product. chinesechemsoc.org

This strategy allows the reaction to proceed at room temperature under neutral conditions, representing a significant advancement over classical high-temperature methods. chinesechemsoc.org

| Radical Precursor | Phosphonylation Reagent | Catalysis | Key Conditions | Product (after workup) |

| 1-Iodo-10-phenyldecane | Benzhydryl o-phenylene phosphite | Photoredox (e.g., Ir or Ru complex) | Visible light, room temperature | This compound |

| 10-Phenyldecanoic acid derivative | BecaP (Phosphorus radical trap) | Photoredox | Visible light, room temperature | This compound |

Cross-Coupling Methodologies for P-C Bond Formation

The creation of the P-C bond is a critical step in the synthesis of phosphonic acids. Cross-coupling reactions, particularly those catalyzed by transition metals, have become a cornerstone for forming such bonds due to their efficiency and functional group tolerance. icmpp.ro Palladium-catalyzed cross-coupling reactions are especially prominent in this field. rsc.org

One of the most significant methods is the Hirao reaction, which typically involves the coupling of an aryl or vinyl halide with a P(O)H species, such as a dialkyl phosphite, in the presence of a palladium catalyst. researchgate.net While the classical Hirao reaction focuses on aryl halides, its principles can be adapted for the synthesis of alkylphosphonates. For a molecule like this compound, a synthetic approach could involve the coupling of a 10-phenyldecyl halide (e.g., bromide or iodide) with a phosphite source.

The general catalytic cycle for such a palladium-catalyzed cross-coupling reaction involves several key steps:

Oxidative Addition: The palladium(0) catalyst reacts with the organic halide (R-X) to form a palladium(II) intermediate.

Transmetalation or Reaction with Phosphite: The P(O)H compound, often in the presence of a base, reacts with the palladium(II) complex.

Reductive Elimination: The desired P-C bond is formed as the product is eliminated from the palladium complex, regenerating the palladium(0) catalyst.

Various palladium sources and ligands can be employed to optimize these reactions. Initially, catalysts like tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] were common. researchgate.net However, more recent developments have shown that simpler palladium sources like palladium(II) acetate (B1210297) (Pd(OAc)₂) can be effective, sometimes even without the need for additional phosphine ligands. researchgate.net The choice of catalyst, ligands, base, and solvent can significantly impact the reaction's yield and efficiency.

Beyond palladium, other transition metals like nickel have also been utilized for P-C bond formation, expanding the toolkit available to synthetic chemists. organic-chemistry.org These methods offer alternative reactivity and may be advantageous for specific substrates.

Table 1: Comparison of Catalytic Systems for P-C Bond Formation

| Catalyst System | Typical Substrates | Key Advantages | Reference |

|---|---|---|---|

| Pd(PPh₃)₄ | Aryl/Vinyl Halides, Dialkyl Phosphites | Well-established, good yields | researchgate.net |

| Pd(OAc)₂ / P-ligand | Aryl/Vinyl Halides, Dialkyl Phosphites | Versatile, tunable with different ligands | researchgate.net |

| Pd(OAc)₂ (ligand-free) | Bromoarenes, Dialkyl Phosphites | Cost-effective, simpler reaction setup | researchgate.net |

| Nickel-based catalysts | Unactivated Alkyl Halides, Silicon Nucleophiles | Effective for unactivated substrates, mild conditions | organic-chemistry.org |

Mechanistic Insights into this compound Synthesis

The mechanism of P-C bond formation via cross-coupling is a well-studied area. For the synthesis of an alkylphosphonate like this compound from an alkyl halide and a phosphite, the reaction pathway is generally understood to proceed through the catalytic cycle described above.

A crucial aspect of the mechanism is the nature of the phosphorus nucleophile. Dialkyl phosphites exist in equilibrium with their trivalent tautomer, the phosphinous acid. The reaction is typically carried out in the presence of a base, such as triethylamine, which facilitates the deprotonation of the phosphite, increasing its nucleophilicity and promoting the reaction with the palladium intermediate. researchgate.net

For long-chain alkyl halides, potential side reactions such as β-hydride elimination can be a concern in transition metal catalysis. However, the use of appropriate ligands and reaction conditions can minimize these unwanted pathways. The choice of a saturated alkyl chain in 10-phenyldecyl halide makes it a good candidate for cross-coupling, as it lacks the unsaturation that can lead to other reaction pathways.

Mechanistic studies have also explored the stereochemistry of these reactions, particularly when chiral centers are present. For secondary alkylboron nucleophiles, for example, palladium-catalyzed cross-coupling can proceed with a specific stereochemical outcome, such as inversion of configuration. nih.gov While this compound is achiral, these mechanistic insights are vital for the synthesis of more complex, chiral phosphonic acids.

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of phosphonates is an area of growing importance, driven by the need for more environmentally friendly chemical processes. sciencedaily.comscienmag.com The twelve principles of green chemistry provide a framework for evaluating and improving the sustainability of synthetic routes. rsc.orgacs.org

Several of these principles are highly relevant to the synthesis of this compound:

Atom Economy: This principle, developed by Barry Trost, encourages the maximization of the incorporation of all materials used in the process into the final product. acs.org Cross-coupling reactions can exhibit high atom economy, particularly when compared to classical methods like the Michaelis-Arbuzov reaction, which can generate stoichiometric amounts of byproducts.

Use of Catalysis: The use of catalytic reagents is superior to stoichiometric reagents. acs.org The cross-coupling methodologies described above are inherently catalytic, using small amounts of a transition metal to generate large quantities of the product, thereby reducing waste.

Safer Solvents and Auxiliaries: Green chemistry promotes the use of safer solvents or, ideally, solvent-free conditions. rsc.org Research in phosphonate synthesis has explored the use of more benign solvents like water or ethanol, as well as microwave-assisted and ultrasound-assisted syntheses that can reduce reaction times and energy consumption. researchgate.net

Energy Efficiency: Synthetic methods should be conducted at ambient temperature and pressure whenever possible. acs.org The development of more active catalysts that operate under milder conditions is a key goal in green chemistry and is being actively pursued in the field of P-C bond formation. organic-chemistry.org

Reduce Derivatives: Unnecessary derivatization, such as the use of protecting groups, should be minimized or avoided if possible. acs.org The development of chemoselective catalysts that can tolerate a wide range of functional groups allows for more direct synthetic routes, reducing the number of steps and the amount of waste generated.

By considering these principles, the synthesis of this compound can be designed to be more efficient, less hazardous, and more environmentally sustainable. The ongoing development of novel catalytic systems and reaction conditions continues to advance the "greening" of phosphonate chemistry. rsc.org

Advanced Spectroscopic Characterization and Computational Modeling of 10 Phenyldecylphosphonic Acid

Vibrational Spectroscopy for Conformational and Structural Elucidation

Vibrational spectroscopy, encompassing both infrared and Raman techniques, serves as a powerful tool for probing the molecular structure of 10-phenyldecylphosphonic acid. These techniques are highly sensitive to the specific chemical bonds and functional groups within the molecule, including the phosphonic acid headgroup, the long alkyl chain, and the terminal phenyl ring, providing information on their vibrational states and, by extension, the molecule's conformation. auremn.org.brnih.gov

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The resulting spectrum is a unique fingerprint that provides information about the functional groups present. For this compound, the FTIR spectrum can be divided into regions corresponding to the vibrations of the phosphonic acid group, the decyl chain, and the phenyl ring.

The phosphonic acid headgroup gives rise to several characteristic bands. The P=O stretching vibration is typically strong and appears in the 1274–1287 cm⁻¹ region. researchgate.net The P-O-H and P-O stretching vibrations are found in the 900–1200 cm⁻¹ range, which can show significant changes depending on the pH and protonation state of the acid. nih.gov Specifically, bands around 1003 cm⁻¹ can be attributed to P-O stretching, while P-OH vibrations may appear near 925 cm⁻¹. researchgate.netnih.gov A broad absorption band associated with the O-H stretching of the hydrogen-bonded P-OH groups is also expected in the 2500–3000 cm⁻¹ region.

The long decyl chain is characterized by C-H stretching vibrations. The asymmetric (νₐ(CH₂)) and symmetric (νₛ(CH₂)) stretching modes of the methylene (B1212753) groups typically appear near 2917 cm⁻¹ and 2848 cm⁻¹, respectively. researchgate.net The positions of these peaks are indicative of the conformational order of the alkyl chain; well-ordered, all-trans chains exhibit peaks at lower wavenumbers compared to disordered, gauche-rich chains. researchgate.net

The terminal phenyl group exhibits characteristic absorptions including aromatic C-H stretching vibrations above 3000 cm⁻¹, and C=C ring stretching vibrations in the 1450–1600 cm⁻¹ region.

| Wavenumber Range (cm⁻¹) | Vibrational Mode | Functional Group | Reference |

|---|---|---|---|

| >3000 | C-H Stretch | Phenyl Ring | General |

| 2917-2920 | Asymmetric CH₂ Stretch | Alkyl Chain | researchgate.net |

| 2848-2850 | Symmetric CH₂ Stretch | Alkyl Chain | researchgate.net |

| 2500-3000 | O-H Stretch (broad) | Phosphonic Acid (H-bonded) | General |

| 1450-1600 | C=C Ring Stretch | Phenyl Ring | General |

| 1274-1287 | P=O Stretch | Phosphonic Acid | researchgate.net |

| 900-1200 | P-O(H) / P-O Stretches | Phosphonic Acid | nih.gov |

Raman spectroscopy, which measures the inelastic scattering of monochromatic light, provides complementary information to FTIR. While FTIR is sensitive to vibrations that cause a change in dipole moment, Raman is sensitive to vibrations that cause a change in polarizability.

For this compound, the phosphonic acid group vibrations are also prominent in the Raman spectrum. Studies on related phosphonic acids like amino tris(methylenephosphonic acid) (ATMP) and diethylenetriamine (B155796) penta(methylenephosphonic acid) (DTPMP) show characteristic bands for P-C, P-O, and P=O vibrations. nih.govfigshare.com For example, vibrational modes involving ν(PO) + ν(PC) have been identified in the 800-831 cm⁻¹ region for ATMP. nih.gov The deformation mode of the OPO group is observed around 440 cm⁻¹. nih.gov The P=O stretch, while visible in FTIR, is also typically Raman active.

The alkyl chain and phenyl group also produce distinct Raman signals. The C-H stretching region (2800–3100 cm⁻¹) provides information on both alkyl and aromatic C-H bonds. The phenyl ring's symmetric "ring breathing" mode, typically around 1000 cm⁻¹, is often a strong and sharp peak in the Raman spectrum, making it a useful diagnostic band. Other C=C stretching modes of the ring appear in the 1580-1610 cm⁻¹ range. Raman spectroscopy is particularly useful for studying these molecules in aqueous solutions, as the Raman signal from water is typically weak and does not obscure the spectrum. osti.govrsc.org

| Wavenumber Range (cm⁻¹) | Vibrational Mode | Functional Group | Reference |

|---|---|---|---|

| 2800-3100 | C-H Stretch | Alkyl Chain & Phenyl Ring | nih.gov |

| 1580-1610 | C=C Ring Stretch | Phenyl Ring | General |

| ~1000 | Symmetric Ring Breathing | Phenyl Ring | General |

| 800-831 | ν(PO) + ν(PC) | Phosphonic Acid | nih.gov |

| ~440 | δ(OPO) | Phosphonic Acid | nih.gov |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Dynamics and Ligand Interactions

NMR spectroscopy is an indispensable technique for elucidating the detailed molecular structure, dynamics, and interactions of this compound in both solid and solution states. By probing the magnetic properties of atomic nuclei like ¹H, ¹³C, and ³¹P, NMR provides information on the chemical environment, connectivity, and conformational arrangement of atoms within the molecule.

Solid-state NMR (ssNMR) is uniquely suited to characterize the structure and dynamics of materials in their solid form, such as crystalline powders or self-assembled monolayers on surfaces. For this compound, ³¹P and ¹³C are the most informative nuclei.

³¹P ssNMR provides direct insight into the local environment of the phosphonic acid headgroup. The chemical shift of the phosphorus nucleus is highly sensitive to its coordination and hydrogen-bonding environment. For instance, in studies of phosphonic acids bound to metal oxide surfaces, distinct ³¹P signals can differentiate between monodentate, bidentate, and tridentate binding modes. nih.gov In the crystalline solid, variations in the ³¹P chemical shift can indicate the presence of different polymorphs or non-equivalent molecules within the crystal lattice.

¹³C ssNMR, often using techniques like Cross-Polarization Magic Angle Spinning (CP-MAS), is used to probe the conformation of the decyl chain. The chemical shift of the methylene (CH₂) carbons in a long alkyl chain is highly dependent on their conformation. Carbons in a rigid, all-trans conformation give a characteristic sharp peak around 33 ppm, whereas carbons in more mobile, disordered (gauche) segments produce a broader peak around 30 ppm. acs.org By analyzing the relative intensities of these peaks, the degree of conformational order within the alkyl chains can be quantified. This has been used to study order-disorder transitions in alkylphosphonate monolayers, where chains are observed to become more disordered at higher temperatures. acs.orgpsu.edu

In solution, high-resolution NMR is used to confirm the chemical structure and investigate the molecule's average conformation and dynamics. nih.govresearchgate.net

¹H NMR: The proton NMR spectrum would confirm the presence of all expected groups: distinct signals for the aromatic protons of the phenyl ring, a triplet for the benzylic CH₂ group adjacent to the phenyl ring, a complex multiplet for the bulk of the alkyl chain CH₂ groups, and a signal for the CH₂ group alpha to the phosphorus atom. The P-OH protons may appear as a broad, exchangeable signal.

¹³C NMR: The carbon spectrum would show distinct resonances for each unique carbon atom in the molecule, confirming the structure. The chemical shifts of the alkyl chain carbons can provide clues about the average conformation, although rapid conformational averaging in solution often results in sharp, averaged signals.

³¹P NMR: The phosphorus NMR spectrum would typically show a single resonance, confirming the presence of one phosphorus environment in solution. The chemical shift would be characteristic of an alkylphosphonic acid.

Conformational preferences in solution can be studied by analyzing NMR parameters like spin-spin coupling constants (J-couplings) and through Nuclear Overhauser Effect (NOE) experiments, often in combination with quantum mechanical calculations. auremn.org.brnih.govresearchgate.net For a flexible molecule like this compound, these experiments could reveal preferences for specific rotational isomers along the decyl chain or potential intramolecular interactions between the phenyl ring and the alkyl chain, although these effects are often subtle due to rapid averaging.

X-ray Diffraction Studies of this compound Crystal Structures

In the solid state, phosphonic acids are known to form extensive networks of strong intermolecular hydrogen bonds between the P-OH groups. nih.gov These hydrogen bonds are the dominant interactions that dictate the crystal packing. An XRD study would elucidate this hydrogen-bonding network, showing whether the molecules form dimers, chains, or more complex three-dimensional structures. For methylphosphonic acid, for example, the P=O bond length is 1.499 Å, the P-O(H) bond lengths are ~1.544 Å, and the P-C bond is ~1.759 Å, with a distorted tetrahedral geometry around the phosphorus atom. nih.gov

Furthermore, the long decyl chains and terminal phenyl groups would pack to maximize van der Waals interactions. The XRD data would reveal the conformation of the alkyl chain (e.g., all-trans) and the nature of any interactions between the phenyl rings, such as π-π stacking. If a suitable single crystal cannot be grown, powder X-ray diffraction (PXRD) can still provide valuable information, including the identification of crystalline phases, determination of lattice parameters, and assessment of crystallinity. nih.gov

Computational Chemistry Approaches for this compound

Computational chemistry serves as a powerful tool for predicting and understanding the behavior of molecules at an atomic level. For this compound, these theoretical approaches provide profound insights into its electronic characteristics, self-organization tendencies, and potential chemical transformations, complementing experimental findings.

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of molecules. nih.govaustinpublishinggroup.com By solving the Schrödinger equation for a system of electrons, DFT can accurately predict a wide range of molecular properties. austinpublishinggroup.com For this compound, DFT calculations are instrumental in elucidating its fundamental electronic properties, which govern its reactivity and interactions.

Typical DFT studies involve geometry optimization of the molecule to find its lowest energy conformation. researchgate.net Following optimization, key electronic parameters are calculated. These calculations commonly employ hybrid functionals like B3LYP with a basis set such as 6-31G or higher to provide a reliable description of the molecule's electronic properties. austinpublishinggroup.comresearchgate.net

Key electronic properties derived from DFT analysis include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical in predicting a molecule's chemical reactivity. mdpi.com The HOMO energy relates to the molecule's ability to donate electrons, while the LUMO energy corresponds to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and chemical reactivity; a large gap suggests high stability. mdpi.com For this compound, the HOMO is typically localized on the electron-rich phenyl group, while the LUMO may be distributed across the phosphonic acid headgroup.

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution on the molecule's surface. researchgate.net It identifies electron-rich (nucleophilic) and electron-poor (electrophilic) regions. In this compound, the MEP would show a negative potential (red/yellow) around the oxygen atoms of the phosphonic acid group, indicating a region susceptible to electrophilic attack and responsible for binding to metal oxide surfaces. researchgate.net The phenyl ring and alkyl chain would exhibit more neutral (green) or slightly positive (blue) potentials.

| Computational Parameter | Typical Value / Description | Significance |

|---|---|---|

| DFT Functional | B3LYP | A widely used hybrid functional providing a good balance of accuracy and computational cost for organic molecules. austinpublishinggroup.com |

| Basis Set | 6-311+G(d,p) | Provides sufficient flexibility for accurate description of geometry and electronic properties. |

| HOMO Energy | ~ -6.5 to -7.5 eV | Indicates electron-donating capability, primarily associated with the phenyl ring. mdpi.comresearchgate.net |

| LUMO Energy | ~ -0.5 to -1.5 eV | Indicates electron-accepting capability, often involving the phosphonic acid group. mdpi.comresearchgate.net |

| HOMO-LUMO Gap (ΔE) | ~ 5.0 to 7.0 eV | A larger gap signifies higher chemical stability and lower reactivity. mdpi.com |

| MEP Negative Region | Located on Phosphonic Acid Oxygen Atoms | Highlights the primary site for binding to positively charged surfaces or electrophiles. researchgate.net |

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. rsc.orgudel.edu For this compound, MD simulations are particularly valuable for understanding how individual molecules organize into larger, ordered structures, such as self-assembled monolayers (SAMs) on various substrates. rsc.orgresearchgate.net These simulations can reveal the driving forces behind the assembly process and the structural characteristics of the resulting monolayer. researchgate.netresearchgate.net

The simulation process typically begins by constructing a system containing the substrate (e.g., a metal oxide surface like alumina (B75360) or titania), a number of this compound molecules, and often a solvent. rsc.orgresearchgate.net The interactions between atoms are described by a force field (e.g., CHARMM, GROMOS). The simulation then calculates the trajectory of every atom over a period, often on the nanosecond scale, allowing for the observation of the self-assembly process as molecules adsorb onto the surface and arrange themselves to minimize system energy. researchgate.net

Key insights from MD simulations of phosphonic acid SAMs include:

Binding and Ordering: Simulations show how molecules initially adsorb from a disordered state in solution to form an ordered, densely packed layer on the substrate. rsc.org

Molecular Conformation: The average tilt angle of the alkyl-phenyl chains with respect to the surface normal can be calculated, providing a measure of the monolayer's order and packing density. nih.gov

Intermolecular Interactions: The simulations elucidate the role of van der Waals forces between the alkyl chains and phenyl rings, as well as hydrogen bonding involving the phosphonic acid headgroups, in stabilizing the monolayer structure.

Solvent Effects: The role of the solvent in the assembly process can be investigated by running simulations in different solvent environments, revealing how solvent molecules compete for surface sites and mediate intermolecular interactions. researchgate.net

| Simulation Parameter / Result | Typical Value / Description | Purpose / Significance |

|---|---|---|

| Force Field | GROMOS54a7 or similar | Defines the potential energy function for all atomic interactions in the system. |

| Substrate | α-Al₂O₃(0001) or TiO₂ Anatase(101) | Represents the metal oxide surface to which the phosphonic acid binds. rsc.orgacs.org |

| System Size | 100-200 molecules | A sufficient number of molecules to observe collective self-assembly behavior. |

| Simulation Time | 50 - 200 nanoseconds | Allows sufficient time for molecules to adsorb, diffuse, and organize on the surface. researchgate.net |

| Average Tilt Angle | 30° - 45° from surface normal | Indicates the degree of orientational order within the assembled monolayer. nih.gov |

| Surface Coverage | High (~90-95%) | Measures the packing efficiency of the molecules on the substrate surface. |

Quantum chemical calculations, often using DFT, are essential for predicting the most likely pathways for chemical reactions by mapping the potential energy surface. acs.orgnih.govrsc.org This approach is used to identify reactants, products, intermediates, and, most importantly, the transition states that connect them. nih.gov For this compound, these calculations can predict the mechanism of its binding to a surface or its potential synthetic routes.

The primary goal is to calculate the activation energy (Ea) of a proposed reaction step, which is the energy difference between the transition state and the reactants. chemrxiv.org A lower activation energy corresponds to a faster reaction rate, indicating a more favorable pathway. acs.org

For this compound, a critical reaction pathway to study is its adsorption and binding to a metal oxide surface. Quantum chemical calculations can compare the energetic favorability of different binding modes:

Monodentate: One P-O-Metal bond is formed.

Bidentate: Two P-O-Metal bonds are formed. acs.org

Tridentate: Three P-O-Metal bonds are formed. nih.gov

By calculating the energy of each bound state and the transition states between them, researchers can predict the most stable and kinetically accessible binding configuration. acs.orgbohrium.com For example, calculations on similar phosphonic acids have shown that bidentate and tridentate binding modes are often the most stable configurations on surfaces like titania (TiO₂) and zinc oxide (ZnO). nih.govbohrium.com

| State | Description | Relative Energy (kJ/mol) | Significance |

|---|---|---|---|

| Reactants | Molecule + Surface | 0 (Reference) | The initial unbound state. |

| Transition State 1 (TS1) | Structure for forming the first P-O-Metal bond | +25 | Activation energy barrier for initial adsorption. chemrxiv.org |

| Intermediate (Monodentate) | Molecule bound via one oxygen atom | -50 | A stable, singly-bound intermediate state. |

| Transition State 2 (TS2) | Structure for forming the second P-O-Metal bond | -30 | A lower barrier to form a more stable configuration. |

| Product (Bidentate) | Molecule bound via two oxygen atoms | -120 | The final, most stable product state in this hypothetical pathway. acs.org |

Based on a thorough review of the available research, it has been determined that specific, detailed experimental data focusing solely on the surface chemistry and interfacial phenomena of This compound is not present in the provided search results. The scientific literature extensively covers other phosphonic acids, such as the long-chain alkylphosphonic acid, Octadecylphosphonic acid (ODPA), and general principles of phosphonic acid self-assembled monolayers (SAMs).

Due to the strict instruction to generate content focusing solely on "this compound" and not to introduce information that falls outside this explicit scope, it is not possible to construct a scientifically accurate article that fulfills the detailed outline provided. The available data on analogous compounds, while informative for the general class of phosphonic acids, cannot be presented as specific findings for this compound without violating the core requirements of the prompt.

Therefore, the requested article cannot be generated at this time. To do so would require extrapolation from different molecules, which is prohibited by the instructions.

General Principles of Phenylalkylphosphonic Acid SAMs (for context)

While specific data for this compound is unavailable, the behavior of such a molecule can be generally inferred from the established principles of long-chain and aromatic phosphonic acids.

SAM Formation on Metal Oxides : It is expected that the phosphonic acid headgroup of this compound would form robust, chemisorbed monolayers on various metal oxides (Al₂O₃, TiO₂, Fe₂O₃). The primary mechanism involves a condensation reaction between the P-OH groups of the acid and the surface hydroxyl (M-OH) groups of the oxide, leading to the formation of stable M-O-P covalent bonds. researchgate.netrsc.orgnih.gov The binding is typically strong and can occur in monodentate, bidentate, or tridentate coordination modes, depending on the specific oxide surface and preparation conditions. researchgate.net

SAM Formation on Semiconductors : On surfaces like silicon, the molecule would bind to the native oxide layer (SiO₂), forming P-O-Si linkages. nih.govprinceton.edunih.gov The formation of dense, well-ordered monolayers is feasible, often stabilized by heat treatment after initial deposition. princeton.edu On other semiconductors like Gallium Arsenide (GaAs) or Gallium Nitride (GaN), similar strong adsorption to the native oxide layer is anticipated. researchgate.net

SAM Formation on Noble Metals : The interaction of phosphonic acids with noble metal surfaces like gold (Au) and silver (Ag) is generally weaker and less studied compared to the thiol-gold system. nih.gov While adsorption can occur, forming stable, well-ordered monolayers is more challenging than on oxide surfaces.

Morphological and Structural Characterization :

AFM : Atomic Force Microscopy would be used to assess the topography, uniformity, and thickness of the SAM. A complete monolayer of a long-chain phosphonic acid typically exhibits a very smooth surface with low root-mean-square (RMS) roughness. uwo.ca

XPS : X-ray Photoelectron Spectroscopy would confirm the presence of the monolayer by detecting the characteristic phosphorus (P 2p or P 2s) and carbon (C 1s) signals. High-resolution scans of the P 2p and O 1s regions would provide insight into the chemical bonding state between the phosphonic acid headgroup and the substrate surface. nih.govprinceton.edu

This general information, however, does not substitute for specific experimental findings for this compound.

Surface Chemistry and Interfacial Phenomena of 10 Phenyldecylphosphonic Acid

Morphological and Structural Characterization of 10-Phenyldecylphosphonic Acid SAMs

Grazing Incidence X-ray Diffraction (GIXRD) for SAM Ordering

Grazing Incidence X-ray Diffraction (GIXRD) is a powerful, non-destructive technique used to investigate the crystalline structure and molecular ordering within thin films and self-assembled monolayers. By directing an X-ray beam at a very small angle of incidence to the surface, the penetration depth is minimized, making the measurement highly sensitive to the near-surface region, such as a single molecular layer. This method provides critical information on the packing arrangement, lattice parameters, and tilt angle of the molecules within the SAM.

For phosphonic acid-based SAMs, GIXRD analysis reveals the degree of lateral order and the orientation of the alkyl chains. While specific GIXRD data for this compound are not extensively detailed in the literature, studies on analogous long-chain alkylphosphonic acids, such as octadecylphosphonic acid (ODPA), demonstrate the utility of the technique. On substrates like silicon oxide, these SAMs can exhibit a well-ordered, quasi-crystalline structure. The diffraction patterns can be used to determine the unit cell of the two-dimensional lattice formed by the molecules. The analysis of peak positions and intensities allows for the calculation of key structural parameters, including the tilt angle of the alkyl chains with respect to the surface normal. For well-ordered phosphonate (B1237965) SAMs, these tilt angles are typically found to be around 37° to 45°. nih.gov The presence of a terminal phenyl group in this compound is expected to influence the intermolecular interactions (e.g., π-π stacking), which could lead to different packing arrangements and ordering compared to simple alkylphosphonic acids. GIXRD would be the definitive technique to elucidate these specific structural details.

Contact Angle Goniometry for Wettability and Surface Energy

Contact angle goniometry is a fundamental technique for characterizing the wettability of a surface, which is a direct consequence of its chemical composition and topography. By measuring the contact angle of a liquid droplet (commonly water) on a surface, one can infer its hydrophobic or hydrophilic nature. The formation of a this compound SAM on an inorganic substrate is expected to significantly alter its surface properties. The phosphonic acid headgroups bind to the typically hydrophilic oxide surface, while the long hydrocarbon chains with terminal phenyl groups orient away from the surface, creating a new, low-energy interface with the environment.

This modification leads to a significant increase in the water contact angle, indicating a transition from a hydrophilic to a hydrophobic surface. dataphysics-instruments.com The dense packing of the phenyldecyl chains minimizes the exposure of the underlying high-energy substrate. The surface energy of the SAM-modified surface can be calculated from contact angle measurements using different probe liquids with known surface tension components (polar and dispersive). The Owens-Wendt-Rabel-Kaelble (OWRK) or Wu (harmonic mean) models are commonly employed for these calculations. nih.gov

Table 1: Representative Contact Angle and Surface Energy Data for Phosphonic Acid SAMs on Oxide Surfaces Data presented is illustrative and based on values reported for similar long-chain phosphonic acids, as specific values for this compound may vary.

| Substrate / SAM | Water Contact Angle (°) | Diiodomethane Contact Angle (°) | Calculated Total Surface Energy (mJ/m²) |

| Bare Aluminum Oxide | < 20° | ~45° | > 45 |

| Dodecylphosphonic acid | ~110° | ~70° | ~23.5 |

| Octadecylphosphonic acid | ~112° | ~72° | ~22.8 |

Interfacial Interaction Mechanisms of this compound with Inorganic Substrates

The robust anchoring of this compound to inorganic substrates is a key feature enabling the formation of stable SAMs. The interaction is primarily with metal oxide surfaces, such as aluminum oxide (Al₂O₃), titanium dioxide (TiO₂), zirconium dioxide (ZrO₂), and the native oxide layer on silicon (SiO₂). nih.gov

The binding mechanism involves a chemical reaction between the phosphonic acid headgroup [-P(O)(OH)₂] and the hydroxyl groups (-OH) present on the surface of the metal oxide. This is a condensation reaction where water is eliminated, resulting in the formation of strong, covalent P-O-Metal bonds. rwth-aachen.denih.gov The phosphonic acid headgroup can form multiple bonds to the surface, leading to different binding configurations:

Monodentate: One oxygen atom from the phosphonate group binds to a metal site on the surface.

Bidentate: Two oxygen atoms from the phosphonate group bind to one or two metal sites. This can be a chelating (to the same metal atom) or bridging (to two different metal atoms) interaction.

Tridentate: All three oxygen atoms of the phosphonate group interact with the surface, binding to two or three metal sites.

The exact binding geometry depends on several factors, including the nature of the substrate, the density of surface hydroxyl groups, the conditions during SAM formation (e.g., solvent, temperature), and any subsequent annealing steps. nih.govnih.gov The tridentate linkage is considered the most stable, providing the strongest adhesion of the monolayer to the substrate. nih.gov This strong, multi-point covalent attachment is responsible for the superior thermal and chemical stability of phosphonic acid SAMs compared to those formed from thiols on gold or silanes on oxides. nih.gov

Influence of Environmental Factors on SAM Stability and Functionality

The stability and long-term functionality of this compound SAMs are critical for their practical application. Environmental factors such as humidity, temperature, and the chemical nature of the surrounding medium can potentially influence the integrity of the monolayer.

Phosphonic acid SAMs are generally recognized for their high hydrolytic stability, a significant advantage over silane-based monolayers which are susceptible to hydrolysis of the Si-O-Si bonds. nih.gov The P-O-Metal bonds that anchor the this compound molecules to the oxide surface are highly resistant to displacement by water molecules under physiological conditions. This makes them suitable for applications in aqueous environments or under conditions of high humidity.

The choice of solvent during the self-assembly process is a crucial environmental factor that affects the quality and structure of the resulting SAM. The polarity of the solvent can influence the dissociation of the substrate's surface ions, which in turn can affect the surface coordination of the phosphonic acid headgroups. For some metal oxides like ZnO, using solvents with lower polarity (e.g., toluene) has been shown to produce more well-defined SAM structures compared to more polar solvents like methanol, which can lead to the formation of undesired byproducts. nih.gov

Applications of 10 Phenyldecylphosphonic Acid in Advanced Functional Materials

Surface Modification for Corrosion Inhibition

The ability of 10-phenyldecylphosphonic acid to form dense, self-assembled monolayers (SAMs) on various metal surfaces makes it an effective agent for corrosion inhibition. These monolayers act as a physical barrier, preventing corrosive species from reaching the metal substrate.

Research has demonstrated that long-chain alkylphosphonic acids, such as this compound, can form highly ordered and stable protective layers on a variety of metallic substrates, including aluminum, copper, and their alloys. tdl.orgresearchgate.netresearchgate.netmdpi.com The phosphonic acid headgroup strongly chemisorbs to the metal oxide surface, forming robust M-O-P (metal-oxygen-phosphorus) bonds. nih.gov The long alkyl chains then align and pack closely together due to van der Waals interactions, creating a dense hydrophobic barrier that repels water and other corrosive agents.

Studies on analogous compounds like n-decylphosphonic acid on copper have shown the formation of well-ordered monolayers that significantly enhance corrosion resistance. researchgate.net Similarly, octadecylphosphonic acid has been shown to form protective layers on aluminum oxide surfaces. researchgate.net The presence of the phenyl group in this compound can further enhance the packing and stability of the monolayer through π-π stacking interactions, leading to an even more effective barrier against corrosion.

The formation of these protective layers is a spontaneous self-assembly process that can be achieved by simply immersing the metallic substrate in a dilute solution of this compound. mdpi.com The quality and effectiveness of the protective layer can be influenced by factors such as the cleanliness of the substrate, the concentration of the phosphonic acid solution, and the immersion time.

Table 1: Characteristics of Alkylphosphonic Acid Protective Layers on Metallic Substrates

| Metallic Substrate | Analogous Phosphonic Acid | Key Findings | Reference |

| Copper | n-Decylphosphonic acid | Formation of a well-ordered monolayer, significant improvement in corrosion resistance. | researchgate.net |

| Aluminum Oxide | Octadecylphosphonic acid | Formation of a hydrophobic surface with a high contact angle, indicating a densely packed monolayer. | researchgate.net |

| Silver | Perfluoroterminated aromatic bidentate phosphonic acid | Creation of a well-ordered, hydrophobic thin film. | tdl.org |

| Ti-6Al-4V | Perfluorodecanoic acid and Perfluorodecylphosphonic acid | Formation of stable, well-ordered layers that modify surface properties. | mdpi.com |

Electrochemical Impedance Spectroscopy (EIS) for Corrosion Monitoring

Electrochemical Impedance Spectroscopy (EIS) is a powerful non-destructive technique used to evaluate the performance of protective coatings and to monitor corrosion processes. scielo.brresearchgate.net In the context of this compound, EIS can be used to quantitatively assess the corrosion protection afforded by the self-assembled monolayers on metallic substrates.

When a metal coated with a this compound monolayer is exposed to a corrosive environment, EIS measurements can provide valuable information about the properties of the protective layer and the underlying corrosion processes. The impedance data is often analyzed by fitting it to an equivalent electrical circuit model that represents the electrochemical system.

Key parameters obtained from EIS analysis that indicate the effectiveness of the corrosion inhibition include:

Polarization Resistance (Rp): A higher Rp value indicates a lower corrosion rate. The formation of a dense this compound monolayer significantly increases the polarization resistance of the metal.

Double-Layer Capacitance (Cdl): A lower Cdl value is associated with a thicker and more uniform protective layer, as the monolayer displaces water molecules from the metal surface.

Coating Capacitance (Cc): For thicker protective films, the coating capacitance provides information about the integrity of the layer. A low and stable Cc value over time suggests a durable and effective barrier.

Studies on similar phosphonic acids have shown a significant increase in charge transfer resistance and a decrease in capacitance upon monolayer formation, confirming the protective nature of the film. deswater.comepa.govresearchgate.net For instance, research on copper corrosion inhibition by polyaspartic acid in citric acid demonstrated an increase in the size of the capacitive loop in Nyquist plots with increasing inhibitor concentration, indicating enhanced charge transfer resistance. deswater.com

Table 2: Key EIS Parameters for Evaluating Corrosion Inhibition by Phosphonic Acid Monolayers

| EIS Parameter | Indication of Good Corrosion Protection | Relevance to this compound |

| Polarization Resistance (Rp) | High value | A dense monolayer increases resistance to charge transfer, thus inhibiting corrosion. |

| Double-Layer Capacitance (Cdl) | Low value | The hydrophobic alkyl chains displace water from the metal surface, reducing capacitance. |

| Breakpoint Frequency (fb) | Low value | Indicates a larger area of the surface is protected by the inhibitor film. |

Functional Coatings for Adhesion Promotion

The bifunctional nature of this compound makes it an excellent adhesion promoter for functional coatings on metallic substrates. mdpi.comspecialchem.com The phosphonic acid headgroup forms strong, covalent bonds with the metal oxide surface, while the phenyl-terminated alkyl chain can interact with and entangle into a polymer overlayer, creating a robust interface between the metal and the coating. rsc.orgresearchgate.net

This improved adhesion is critical for the long-term performance and durability of protective and functional coatings, preventing delamination, blistering, and subsequent corrosion. atlantis-press.com By creating a strong chemical link between the inorganic substrate and the organic coating, this compound can significantly enhance the mechanical properties and environmental resistance of the entire system.

Research on other phosphonic acids has confirmed their efficacy as adhesion promoters. For example, studies have shown that surface modification of bronze with phosphonic acids enhances the adhesion of both polyurethane and acrylic coatings. mdpi.com Similarly, the adhesion of epoxy coatings on steel has been improved by using phosphonic acid-based primers. atlantis-press.comgoogle.com The long alkyl chain of this compound is particularly beneficial for promoting adhesion with non-polar polymer coatings, while the phenyl group can offer favorable interactions with aromatic polymers.

Table 3: Research Findings on Phosphonic Acids as Adhesion Promoters

| Substrate | Coating | Phosphonic Acid Used | Key Finding | Reference |

| Bronze | Polyurethane, Acrylic | 16-phosphonohexadecanoic acid, 12-aminododecylphosphonic acid | Significantly improved coating adhesion and corrosion protection. | mdpi.com |

| Stainless Steel Wires | Hydrogel | Polyglycidol-based with phosphonic acid groups | Strong binding to the metal and improved mechanical stability of the coating. | rsc.org |

| Aluminum Alloy (AA 2024) | Epoxy | Mixed phosphonic acids | Improved adhesion of the epoxy coating. | researchgate.net |

Role in Nanomaterial Synthesis and Stabilization

This compound plays a crucial role as a surface ligand in the synthesis and stabilization of various nanomaterials, including quantum dots and nanoparticles. Its ability to bind to the surface of these materials prevents their aggregation and controls their growth, size, and shape.

In the synthesis of quantum dots (QDs) and other nanoparticles, this compound can act as a capping agent or stabilizer. sigmaaldrich.commdpi.com The phosphonic acid group coordinates to the metal atoms on the nanoparticle surface, while the long, hydrophobic phenyldecyl chains extend into the solvent, providing steric stabilization. This prevents the nanoparticles from agglomerating and precipitating out of the solution.

The length of the alkyl chain and the nature of the end group can influence the solubility and processability of the resulting nanoparticles. The phenyl group in this compound can also influence the electronic properties of the nanoparticle surface and facilitate interactions with other aromatic molecules or polymers. The use of phosphonic acids as capping agents allows for the synthesis of monodisperse nanoparticles with well-defined sizes and shapes, which is crucial for their application in areas such as optoelectronics, catalysis, and biomedical imaging.

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters linked together by organic ligands. nih.govresearchgate.netescholarship.org While carboxylic acids are the most common linkers used in MOF synthesis, phosphonic acids are gaining attention due to the higher thermal and chemical stability of the resulting metal-phosphonate bonds. sci-hub.se

This compound can be utilized as a surface ligand or modulator in MOF synthesis. escholarship.orgossila.comresearchgate.netscispace.commdpi.com While not typically forming the primary framework structure due to its single point of attachment, it can be used to functionalize the surface of MOF crystals. This surface modification can be used to tune the hydrophobicity of the MOF, control crystal growth and morphology, and introduce specific functionalities to the external surface of the MOF particles. The long phenyldecyl chains can create a hydrophobic shell around the MOF crystals, which can be advantageous for applications in gas separation or catalysis in non-polar media.

Integration into Hybrid Organic-Inorganic Materials

Hybrid materials that combine organic and inorganic components at the molecular level offer a pathway to materials with novel, tailored properties. This compound is a candidate for creating such materials due to its ability to bridge organic functionality with inorganic substrates.

Precursor in Sol-Gel Chemistry

The sol-gel process is a versatile method for creating solid materials from small molecules, often used to produce metal oxides and hybrid organic-inorganic networks under mild conditions. While phosphonic acids, in general, are utilized as precursors in sol-gel synthesis to form metal-phosphonate networks, specific research detailing the use of this compound in this context is not extensively documented in publicly available literature. The process typically involves the hydrolysis and condensation of a metal alkoxide precursor, with the phosphonic acid co-reacting to form a hybrid network. The incorporation of the long phenyldecyl group would be expected to introduce significant organic character and hydrophobicity into the resulting gel.

Building Block for Layered Materials

Zirconium phosphonates are a well-known class of layered materials where zirconium atoms are bridged by phosphonate (B1237965) groups, creating a two-dimensional inorganic framework. The organic groups attached to the phosphorus atom extend into the interlayer space, allowing for the tuning of the gallery height and functionality of the layers. Although various organophosphonic acids have been successfully used to create these layered structures, specific studies employing this compound as the primary building block for zirconium phosphonate layered materials are not prominently featured in available research. The use of this long-chain molecule would theoretically result in a layered material with a large interlayer spacing, potentially useful for intercalation applications or creating hydrophobic galleries.

Applications in Advanced Electronic and Optoelectronic Devices

The ability of this compound to form high-quality SAMs on conductive or semiconductive metal oxides is crucial for its application in electronic devices. These monolayers can precisely modify the electronic properties of interfaces, which is critical for device performance and stability.

Work Function Tuning in Organic Electronics

The work function of an electrode, which is the energy required to remove an electron from its surface, is a critical parameter in organic electronic devices like organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Modifying the work function of transparent conductive oxides, such as indium tin oxide (ITO) or zinc oxide (ZnO), is essential to ensure efficient charge injection or extraction by aligning the electrode's energy levels with the active organic layers.

Interface Engineering in Perovskite Solar Cells

Perovskite solar cells (PSCs) have achieved remarkable power conversion efficiencies, but their long-term stability and performance are often limited by defects and energy level mismatches at the interfaces, particularly between the perovskite absorber layer and the charge transport layers (e.g., SnO₂ or TiO₂). Interface engineering with molecular modifiers is a key strategy to address these issues.

Phosphonic acids are effective interfacial modifiers because they can passivate surface defects on the metal oxide electron transport layer, improve the quality of the overlying perovskite film, and optimize the energy level alignment for better electron extraction. While various phosphonic acids have been investigated for this application, specific research employing this compound as an interfacial modifier in perovskite solar cells has not been reported in the surveyed literature. The application of a SAM of this compound would be expected to passivate surface traps and potentially influence the perovskite crystal growth, but its impact on device efficiency and stability remains an area for future investigation.

Future Research Directions and Emerging Paradigms for 10 Phenyldecylphosphonic Acid Chemistry

Development of Novel Synthetic Pathways for Derivatization

Future synthetic efforts will likely concentrate on creating a broader library of 10-phenyldecylphosphonic acid derivatives with diverse functionalities. While the fundamental synthesis of phosphonic acids is well-established, research is moving towards more sophisticated and controlled derivatization strategies. nih.gov This involves introducing additional functional groups to the phenyl ring or the alkyl chain, which can impart specific chemical, electronic, or biological activities to the resulting self-assembled monolayers (SAMs).

Key areas of exploration will include:

Regioselective Functionalization: Developing synthetic routes that allow for the precise placement of substituents on the phenyl ring. This could involve leveraging directing groups in electrophilic aromatic substitution reactions or employing cross-coupling methodologies. researchgate.net

Chain Modification: Introducing functionalities along the decyl chain, such as fluorine atoms to tune surface energy or photo-responsive moieties to create dynamic surfaces.

Multi-step Syntheses: Combining established reactions to build complex derivatives. For instance, functionalizing the phenyl ring prior to the introduction of the phosphonic acid group.

A summary of potential derivatization strategies is presented in Table 1.

| Derivatization Strategy | Target Functionality | Potential Synthetic Method |

| Phenyl Ring Functionalization | Electron-donating/withdrawing groups | Electrophilic Aromatic Substitution |

| Fluorescent tags | Suzuki or Stille Cross-Coupling | |

| Biocompatible moieties (e.g., PEG) | Williamson Ether Synthesis | |

| Alkyl Chain Modification | Perfluoroalkyl segments | Radical Addition |

| Azide or alkyne groups for click chemistry | Nucleophilic Substitution |

These synthetic advancements will enable the creation of "smart" surfaces that can respond to external stimuli or interact in highly specific ways with their environment.

Exploration of Advanced Characterization Techniques for Dynamic Processes

A deeper understanding of the formation and dynamic behavior of this compound SAMs is crucial for optimizing their performance. While conventional surface analysis techniques provide static pictures of the final monolayer, future research will increasingly employ advanced, in-situ, and time-resolved methods to probe the dynamic processes at the solid-liquid interface.

Emerging characterization paradigms include:

In-situ Spectroscopy: Techniques such as Sum Frequency Generation (SFG) spectroscopy and Near-Edge X-ray Absorption Fine Structure (NEXAFS) spectroscopy can provide real-time information on the orientation and ordering of molecules during the self-assembly process. nih.gov

High-Resolution Microscopy: In-situ Atomic Force Microscopy (AFM) and Scanning Tunneling Microscopy (STM) can visualize the monolayer formation at the molecular level, revealing details about domain formation, defect dynamics, and molecular exchange processes. researchgate.net

Neutron and X-ray Scattering: Grazing-incidence X-ray diffraction (GIXD) and neutron reflectometry can provide detailed structural information about the packing and thickness of the SAMs, even under liquid environments.

These techniques will allow researchers to move beyond static models of SAMs and develop a more comprehensive understanding of their dynamic nature, including their response to changes in temperature, solvent, or pH.

Integration into Multi-component Self-Assembled Systems

The creation of multi-component SAMs, where this compound is co-assembled with other phosphonic acids bearing different functional groups, represents a powerful strategy for creating surfaces with tunable and complex properties. Future research will focus on controlling the spatial arrangement and stoichiometry of the different components within these mixed monolayers.

Key research directions include:

Phase Segregation and Domain Formation: Investigating the factors that govern the miscibility and phase behavior of different phosphonic acids on a surface. This includes the interplay of chain length, head group interactions, and intermolecular forces between the tail groups.

Gradient Surfaces: Developing methods to create gradients in the chemical composition of the SAM across a surface, which can be used to study cell adhesion, protein adsorption, or control wetting properties.

Orthogonal Assembly: Exploring strategies for the sequential and site-specific assembly of different phosphonic acids, potentially using techniques like microcontact printing or dip-pen nanolithography.

By mastering the art of creating multi-component SAMs, researchers can design surfaces with unprecedented levels of complexity and functionality, mimicking the intricate surfaces found in biological systems.

Sustainable and Scalable Production Methodologies

For this compound and its derivatives to find widespread application, the development of sustainable and scalable production methods is essential. Current laboratory-scale syntheses often rely on harsh reagents and energy-intensive processes. Future research will need to address these limitations.

Promising avenues for sustainable production include:

Green Chemistry Approaches: Utilizing environmentally benign solvents, catalysts, and reagents. This could involve exploring biocatalytic routes or employing solvent-free reaction conditions.

Flow Chemistry: Implementing continuous flow processes, which can offer improved safety, efficiency, and scalability compared to traditional batch synthesis.

Scalable Deposition Techniques: Moving beyond traditional immersion-based methods for SAM formation to more industrially relevant techniques like spray coating csem.chresearchgate.netnrel.govnih.gov and ultrasonic-assisted deposition. nasa.govmdpi.commdpi.com These methods can significantly reduce processing times and solvent consumption. A comparison of deposition techniques is provided in Table 2.

| Deposition Technique | Advantages | Disadvantages | Scalability |

| Immersion Coating | Simple, good for complex geometries | Slow, high solvent consumption | Low to Medium |

| Spray Coating | Fast, low solvent consumption, uniform | Can lead to aerosol formation | High |

| Ultrasonic-Assisted Deposition | Enhanced mass transport, improved film quality | Requires specialized equipment | Medium |

By focusing on sustainable and scalable methodologies, the potential for the commercialization of technologies based on this compound can be fully realized.

Theoretical Predictions of Novel Applications and Material Properties

Computational modeling and theoretical predictions will play an increasingly important role in guiding the design and discovery of new applications for this compound. Density Functional Theory (DFT) calculations and molecular dynamics (MD) simulations can provide valuable insights into the fundamental interactions that govern the behavior of these molecules at interfaces. researchgate.netrsc.org

Future theoretical work will likely focus on:

Predicting Binding Geometries and Energies: Using DFT to accurately model the binding of this compound and its derivatives to a wide range of metal oxide surfaces. researchgate.netmdpi.com This can help in selecting the optimal substrate for a given application.

Simulating SAM Formation and Dynamics: Employing MD simulations to study the self-assembly process, predict the final monolayer structure, and understand the dynamic behavior of the SAM under different conditions. rsc.org

Screening for Novel Applications: Using computational methods to predict the electronic, optical, and mechanical properties of SAMs with different functional groups, thereby identifying promising candidates for applications in areas such as organic electronics, sensing, and catalysis.

The synergy between theoretical predictions and experimental validation will accelerate the pace of discovery in the field of this compound chemistry.

Addressing Grand Challenges in Materials Science through this compound Research

Research on this compound and its derivatives has the potential to contribute to solving some of the most pressing challenges in materials science.

Corrosion Prevention: The formation of dense, well-ordered SAMs of long-chain phosphonic acids can provide a robust barrier against corrosion on a variety of metals and alloys. mdpi.commdpi.comresearchgate.netnih.gov Future work will focus on developing even more resilient and self-healing protective coatings.

Organic and Molecular Electronics: Phosphonic acid SAMs can be used to modify the work function of electrodes and improve the interface between inorganic and organic materials in devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). rsc.org The ability to tune the electronic properties of the interface by derivatizing this compound is a key area for future exploration.

Biomaterials and Biosensors: By functionalizing the phenyl group of this compound with biocompatible or biorecognitive moieties, surfaces can be created that promote specific biological responses or can be used for the sensitive and selective detection of biomolecules. nih.gov

Surface Engineering: The ability to precisely control the surface energy and wettability of materials is crucial for a wide range of applications, from anti-fouling coatings to microfluidic devices. This compound provides a versatile platform for achieving this control. mdpi.com

By addressing these grand challenges, research into this compound will not only advance our fundamental understanding of surface science but also lead to the development of new technologies with significant societal impact.

Q & A

Basic Research Questions

Q. What are the standard methods for synthesizing 10-Phenyldecylphosphonic acid, and how can its purity be verified?

- Methodology : Synthesis typically involves the reaction of decyl bromide with phenylphosphonic acid derivatives under controlled conditions. Purification is achieved via column chromatography or recrystallization. Purity verification requires nuclear magnetic resonance (NMR) for structural confirmation, Fourier-transform infrared spectroscopy (FTIR) to identify functional groups (e.g., P=O and P–OH), and high-performance liquid chromatography (HPLC) for quantitative analysis .

Q. How is this compound characterized for surface modification applications?

- Methodology : X-ray photoelectron spectroscopy (XPS) is used to confirm binding energy shifts in phosphorus and oxygen atoms, indicating successful monolayer formation. Contact angle measurements assess hydrophobicity changes, while atomic force microscopy (AFM) visualizes surface morphology. Ellipsometry quantifies monolayer thickness .

Q. What are the primary applications of this compound in material science?